

Synergistic effects of THEIC with ammonium polyphosphate in flame retardancy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-hydroxyethyl) isocyanurate*

Cat. No.: B1346986

[Get Quote](#)

A Comparative Guide to the Synergistic Flame Retardancy of THEIC and Ammonium Polyphosphate

For researchers and scientists in the field of polymer chemistry and material science, the development of effective and environmentally friendly flame retardant systems is of paramount importance. This guide provides a detailed comparison of the synergistic flame retardant effects of **Tris(2-hydroxyethyl) isocyanurate** (THEIC) when combined with ammonium polyphosphate (APP). The data presented herein is collated from scientific literature to offer an objective overview of this intumescent flame retardant (IFR) system, primarily focusing on its application in polypropylene (PP).

Performance Data of THEIC/APP Flame Retardant Systems

The combination of THEIC and APP has been shown to create a highly effective intumescent flame retardant system. In this system, APP acts as an acid source, releasing phosphoric acid upon heating, which promotes the dehydration and charring of the polymer matrix. THEIC functions as a charring agent and a gas source, contributing to the formation of a stable, insulating char layer and releasing non-flammable gases that dilute the flammable volatiles and oxygen in the gas phase.^[1]

Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test

The Limiting Oxygen Index (LOI) test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.^[2] The UL-94 is a vertical burn test that classifies materials based on their self-extinguishing properties.^[3] A V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds on a vertical specimen, and no flaming drips are observed.^[3]

The following table summarizes the LOI and UL-94 results for polypropylene (PP) composites containing different flame retardant formulations. The data clearly demonstrates the synergistic effect between APP and THEIC, where the combination achieves significantly better flame retardancy than the individual components might suggest.

Formulation	Flame Retardant Loading (wt%)	LOI (%)	UL-94 Rating	Reference
Pure PP	0	18.5	No Rating	[4]
PP + IFR (APP/THEIC, 2:1 ratio)	30	34.8	V-0	[5]
PP + FR1 (APP- I/THEIC, 2.5:1 ratio)	30	< 28	No Rating	[1]
PP + FR2 (APP- II/THEIC, 2.5:1 ratio)	30	> 30	V-0	[1]

Table 1: Comparison of Limiting Oxygen Index (LOI) and UL-94 ratings for polypropylene composites with and without the THEIC/APP flame retardant system.

Cone Calorimetry Data

Cone calorimetry is a bench-scale test that measures the heat release rate (HRR), total heat release (THR), mass loss rate (MLR), and other combustion parameters of a material when exposed to a specific heat flux.[\[6\]](#) Lower values for peak heat release rate (pHRR) and total heat release (THR) are indicative of better flame retardancy.[\[6\]](#)

The data below from cone calorimeter tests further illustrates the effectiveness of the THEIC/APP system in reducing the flammability of polypropylene.

Formulation	Flame Retardant Loading (wt%)	pHRR (kW/m ²)	THR (MJ/m ²)	Reference
Pure PP	0	~765.7	-	[7]
PP + IFR (APP/THEIC)	30	Reduced by 37% vs Pure PP	-	[5]
PP + Synergistic System (APP/AHP/MCA)	30	122.7	-	[7]

Table 2: Cone calorimeter data for polypropylene composites. While direct THR values for the THEIC/APP system were not available in the cited sources, a significant reduction in pHRR is noted, which is a key indicator of improved flame retardancy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Limiting Oxygen Index (LOI)

The LOI test is conducted according to the ASTM D2863 or ISO 4589-2 standard.[\[8\]](#)

- Specimen Preparation: A small, vertically oriented specimen of the material is prepared, typically with dimensions of 70-150 mm in length, 6.5 mm in width, and 3 mm in thickness.
- Test Procedure: The specimen is placed in a vertical glass chimney. A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The top of the

specimen is ignited with a flame.

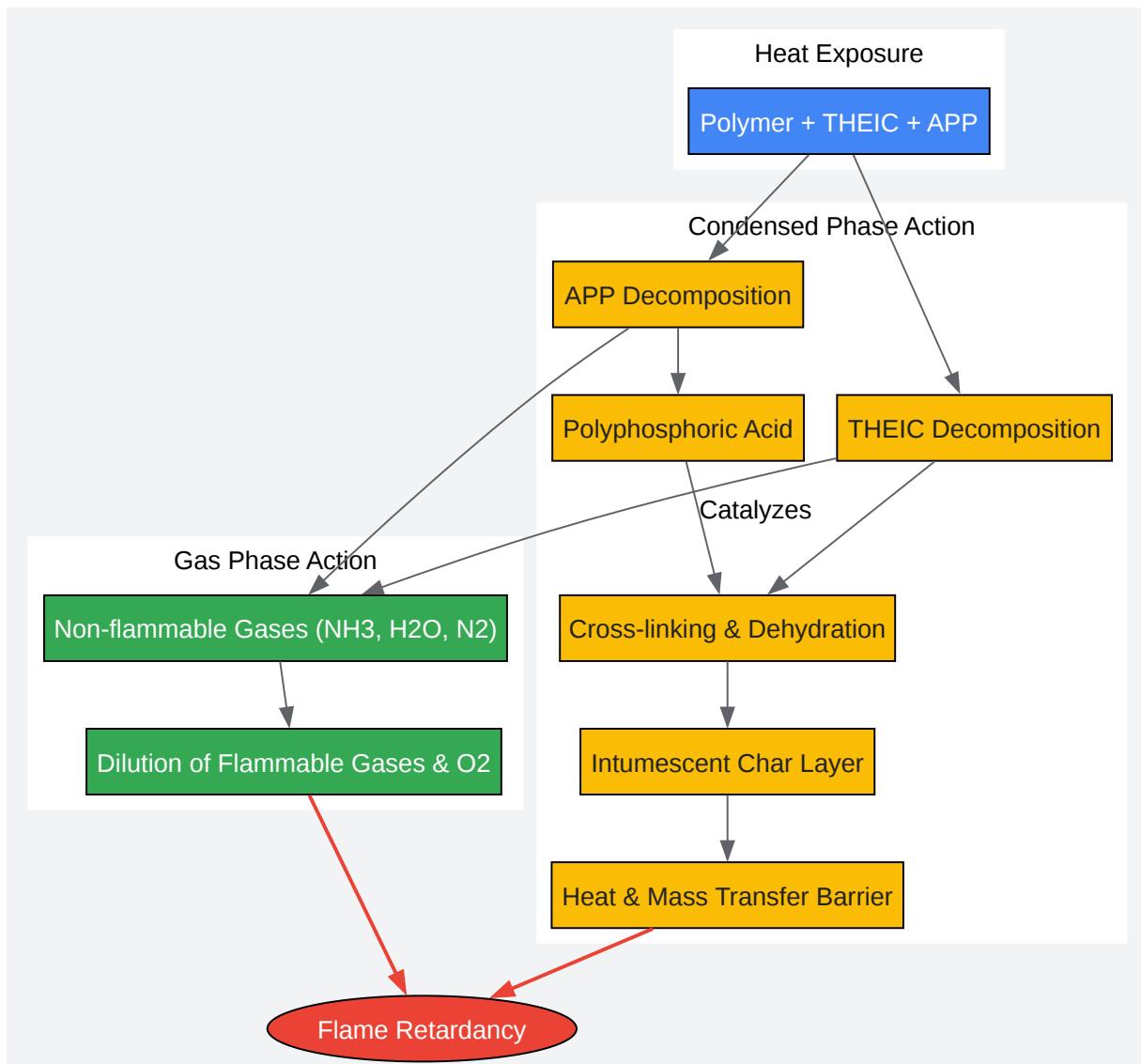
- **Measurement:** The concentration of oxygen is gradually reduced until the flame on the specimen self-extinguishes. The LOI is the minimum percentage of oxygen that just supports flaming combustion of the material for a specified period or over a specified length of the specimen.[8]

UL-94 Vertical Burning Test

The UL-94 vertical burning test is performed as per the UL 94 standard.[9]

- **Specimen Preparation:** Rectangular bar specimens are prepared, typically 125 mm long and 13 mm wide, with a thickness not exceeding 13 mm.[9]
- **Test Procedure:** A specimen is held vertically with a clamp at its upper end. A layer of dry absorbent surgical cotton is placed 300 mm below the specimen. A Bunsen burner flame is applied to the lower end of the specimen for 10 seconds and then removed.
- **Classification:** The afterflame time is recorded. If the specimen self-extinguishes, the flame is reapplied for another 10 seconds. The afterflame and afterglow times are recorded, and it is noted whether any flaming drips ignite the cotton below. The V-0, V-1, or V-2 classification is assigned based on these parameters.[10]

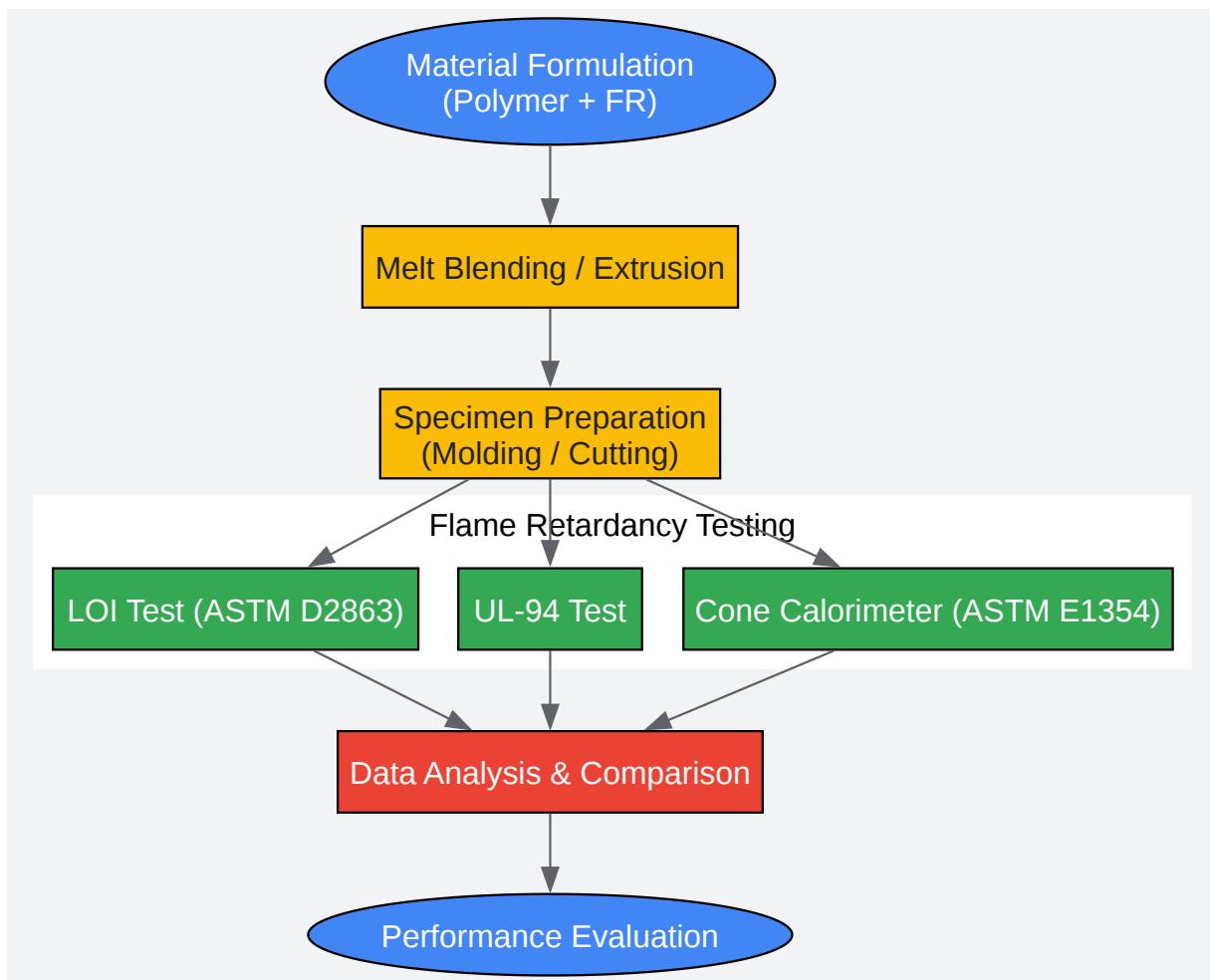
Cone Calorimetry


The cone calorimeter test follows the ASTM E1354 or ISO 5660 standard.[11]

- **Specimen Preparation:** Square specimens, typically 100 mm x 100 mm and up to 50 mm thick, are wrapped in aluminum foil, leaving the top surface exposed.[11]
- **Test Procedure:** The specimen is placed horizontally on a load cell under a conical radiant heater. The test is conducted at a specific heat flux, commonly 35 or 50 kW/m². A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
- **Data Collection:** Throughout the test, the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust gas flow rate are continuously measured. From these measurements, parameters such as the heat release rate (HRR), total heat release (THR), mass loss rate (MLR), and smoke production are calculated.

Visualizations

Synergistic Flame Retardant Mechanism


The following diagram illustrates the proposed synergistic mechanism between THEIC and APP in providing flame retardancy.

[Click to download full resolution via product page](#)

Caption: Synergistic flame retardant mechanism of THEIC and APP.

Experimental Workflow for Flame Retardancy Evaluation

This diagram outlines a typical workflow for assessing the flame retardancy of a polymer composite.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for flame retardancy evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. specialchem.com [specialchem.com]
- 3. protolabs.com [protolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Flame Retardant Properties of Synergistic Flame Retardant Polypropylene [yyhx.ciac.jl.cn]
- 8. jetir.org [jetir.org]
- 9. UL 94 Flame Ratings: What You Need to Know [rogerscorp.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. fpe.umd.edu [fpe.umd.edu]
- To cite this document: BenchChem. [Synergistic effects of THEIC with ammonium polyphosphate in flame retardancy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346986#synergistic-effects-of-theic-with-ammonium-polyphosphate-in-flame-retardancy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com